6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
CAS No. |
1125702-73-9 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C10H11N3/c1-2-7(3-1)8-6-9-10(13-8)12-5-4-11-9/h4-7H,1-3H2,(H,12,13) |
InChI Key |
NELSEESAMWOUIJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=CC3=NC=CN=C3N2 |
Canonical SMILES |
C1CC(C1)C2=CC3=NC=CN=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- 6-Phenyl derivatives (e.g., Aloisine) exhibit strong kinase inhibition via π-π interactions with hydrophobic pockets .
- Thieno[2,3-b]pyrazine derivatives highlight scaffold-dependent dual inhibition risks, underscoring the need for precise substituent engineering .
Optoelectronic Materials
Pyrrolo[2,3-b]pyrazines and related heterocycles are explored for optoelectronic applications due to tunable HOMO-LUMO gaps and charge transport properties:
Key Insights :
- 1,7-Derivatives exhibit superior thermal stability and emission properties, making them promising for OLEDs .
- Pyrido[2,3-b]pyrazines allow fine-tuning of emission wavelengths via donor-acceptor modifications, whereas pyrrolo[2,3-b]pyrazines prioritize charge transport .
- Cyclobutyl groups could enhance solubility and reduce aggregation in thin-film devices, though this requires experimental validation.
CFTR Activators
6-Phenylpyrrolo[2,3-b]pyrazines demonstrate submicromolar activation of cystic fibrosis transmembrane conductance regulator (CFTR) channels:
Q & A
Q. What synthetic methodologies are currently employed for the preparation of 6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. A common approach includes:
- Step 1 : Bromination of pyrrolo[2,3-b]pyrazine derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature .
- Step 2 : Introduction of the cyclobutyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and cyclobutylboronic acid. Reaction conditions (e.g., temperature, solvent) are critical for regioselectivity .
- Optimization : Yield improvements (up to 87%) are achieved by adjusting base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity (DMF vs. acetonitrile) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Determines bond lengths and angles (e.g., cyclobutyl ring puckering at ~35°) .
- NMR spectroscopy : Key signals include downfield shifts for pyrrole NH (δ 11.2–12.5 ppm) and pyrazine C-H (δ 8.3–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .
Q. What in vitro assays are used to evaluate the kinase inhibitory activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : ATP-competitive binding is measured using recombinant kinases (e.g., FGFR1, JAK3) via fluorescence polarization (FP) or time-resolved FRET (TR-FRET). IC₅₀ values are calculated using dose-response curves (n ≥ 3 replicates) .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., Ba/F3-FGFR1-driven cells) with EC₅₀ values determined via MTT assays. Selectivity is assessed against non-target kinases (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How can substituent modifications on the pyrrolo[2,3-b]pyrazine scaffold enhance selectivity for specific kinase targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic substitution at positions 2, 3, and 6 reveals:
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : ATP concentrations (1 mM vs. 10 μM) significantly impact IC₅₀. Standardize using Km(ATP) for each kinase .
- Cellular context : Off-target effects in complex models (e.g., primary cells) vs. recombinant systems. Use isoform-specific siRNA knockdowns to validate target engagement .
- Data normalization : Normalize to positive controls (e.g., staurosporine for pan-kinase inhibition) to minimize plate-to-plate variability .
Q. What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability) during in vivo testing?
- Methodological Answer :
- Prodrug design : Esterification of carboxyl groups (e.g., tert-butyl ester) improves solubility. Hydrolysis in serum regenerates the active compound .
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance absorption. Pharmacokinetic (PK) studies in rodents show 2–3x AUC increases .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions. LC-MS/MS analysis of microsomal incubations identifies vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
